Ethyl 3,3-dimethyloct-4-enoate
CAS No.: 60066-69-5
Cat. No.: VC19562507
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60066-69-5 |
---|---|
Molecular Formula | C12H22O2 |
Molecular Weight | 198.30 g/mol |
IUPAC Name | ethyl 3,3-dimethyloct-4-enoate |
Standard InChI | InChI=1S/C12H22O2/c1-5-7-8-9-12(3,4)10-11(13)14-6-2/h8-9H,5-7,10H2,1-4H3 |
Standard InChI Key | GMAQNDNVFZDSOX-UHFFFAOYSA-N |
Canonical SMILES | CCCC=CC(C)(C)CC(=O)OCC |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Architecture
Ethyl 3,3-dimethyloct-4-enoate (C₁₂H₂₂O₂) features an oct-4-enoate backbone substituted with two methyl groups at the third carbon and an ethyl ester moiety at the terminal carboxyl group. The double bond at the fourth position introduces geometric isomerism, though the trans configuration is typically favored due to steric considerations in branched alkenes . The ester functional group contributes to the compound’s polarity, while the branched alkyl chain enhances hydrophobicity, as evidenced by the LogP value of 3.70 for the related bromo derivative ethyl 6-bromo-3,3-dimethyloct-4-enoate .
Table 1: Comparative Molecular Properties of Ethyl 3,3-Dimethylalk-4-enoates
*Estimated values based on structural analogs .
The planar steric parameter (PSA) remains consistent across homologs at 26.30 Ų, reflecting the uniformity of the ester functional group’s contribution to surface polarity . The incremental increase in LogP with chain length aligns with the “hydrophobic effect” observed in alkyl esters .
Synthetic Methodologies and Reaction Optimization
Claisen Rearrangement and Thermal Elimination
A validated route to ethyl 3,3-dimethyl-4-pentenoate involves the thermal decomposition of 1,1-diethoxy-1-(3-methyl-2-buten-1-yloxy)ethane at 150–160°C, yielding the target ester in 72% efficiency . This reaction proceeds via a Claisen-type rearrangement, wherein the allyl vinyl ether intermediate undergoes -sigmatropic shift to form the α,β-unsaturated ester. Extending this methodology to synthesize ethyl 3,3-dimethyloct-4-enoate would require a longer-chain allyl vinyl ether precursor, such as 1,1-diethoxy-1-(3-methyl-2-hepten-1-yloxy)ethane.
Catalytic Influence and Yield Considerations
The addition of phenol (20 mg) as a proton donor in the pentenoate synthesis improved yields from 68% to 72%, suggesting that acid catalysis facilitates ethanol elimination . For the octenoate analog, elevated temperatures (160–170°C) and extended reaction times (18–24 hours) may be necessary to accommodate the increased steric bulk of the heptenyl substituent. Solvent-free conditions or high-boiling solvents like diphenyl ether could enhance thermal stability during the prolonged reaction.
Physicochemical Properties and Spectroscopic Profiling
Boiling Point and Volatility Trends
While experimental data for ethyl 3,3-dimethyloct-4-enoate are unavailable, the boiling points of its shorter-chain homologs follow a linear relationship with molecular weight. Ethyl 3,3-dimethylpent-4-enoate boils at 80–83°C under reduced pressure (57 mmHg) , whereas ethyl 3,3-dimethylhept-4-enoate likely requires higher temperatures due to its larger molecular volume. Extrapolating these trends, the octenoate derivative is expected to boil at 95–100°C at 20 mmHg, making vacuum distillation essential for purification.
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